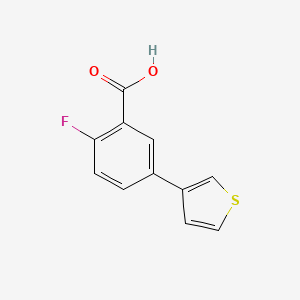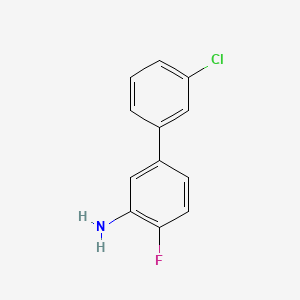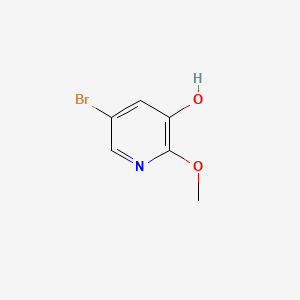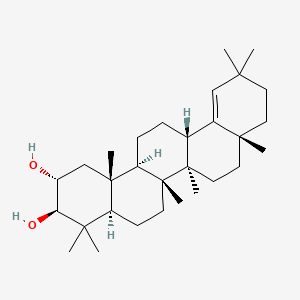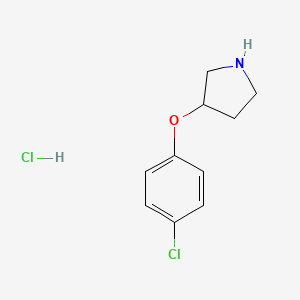
3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It has a molecular weight of 234.12 . The compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds like 3-(4-Chlorophenoxy)pyrrolidine hydrochloride often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a 4-chlorophenoxy group . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 .Physical And Chemical Properties Analysis
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an oil at room temperature . It has a melting point of 135-138°C .科学研究应用
Pyrrolidine as a Versatile Scaffold in Drug Discovery
3-(4-Chlorophenoxy)pyrrolidine hydrochloride incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is extensively utilized in medicinal chemistry for developing compounds aimed at treating human diseases. The significance of pyrrolidine and its derivatives in drug discovery is attributed to several factors. Firstly, the sp3-hybridization allows efficient exploration of the pharmacophore space. Secondly, it contributes to the stereochemistry of the molecule. Lastly, the non-planarity of the ring enhances three-dimensional coverage through a phenomenon known as "pseudorotation." This review focuses on bioactive molecules characterized by the pyrrolidine ring, discussing their target selectivity, synthetic strategies, and the influence of steric factors on biological activity. The differentiation of biological profiles of drug candidates based on stereoisomers and spatial orientation of substituents is highlighted, underlining the versatility of the pyrrolidine scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Another significant area of application for pyrrolidine derivatives is in the development of pyrrolidone-based surfactants. As the alkyl group of N-alkylated pyrrolidones is extended, these compounds exhibit important surface-active properties. They can interact synergistically with anionic surfactants, a capability grounded in the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of a pseudoquaternary ammonium ion that pairs with large anions, stabilizing the ion pair through hydrophobic bonding between alkyl chains. Pyrrolidone derivatives, due to their versatility, enhance the performance of a variety of surfactant structures, improving water solubility, compatibility, and solvency, while usually reducing toxicity. This review consolidates information on the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic significance (Login, 1995).
安全和危害
The safety data sheet for 3-(4-Chlorophenoxy)pyrrolidine hydrochloride indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
The future directions for research on 3-(4-Chlorophenoxy)pyrrolidine hydrochloride and similar compounds are promising. The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates . The elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
28491-02-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


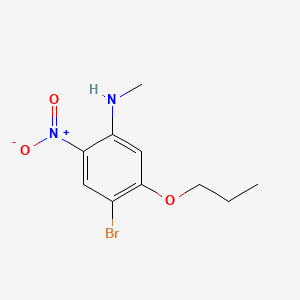
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
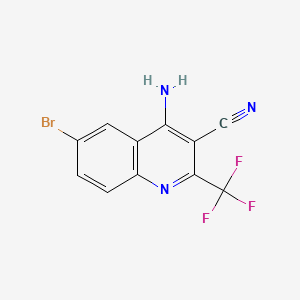
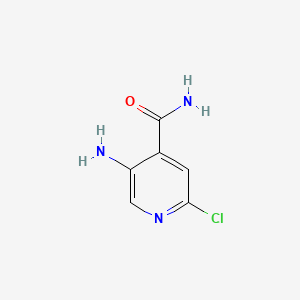
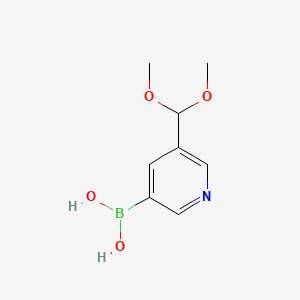
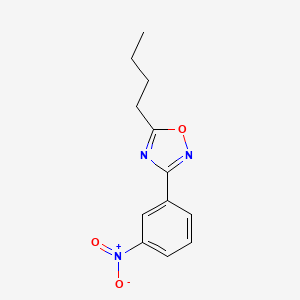
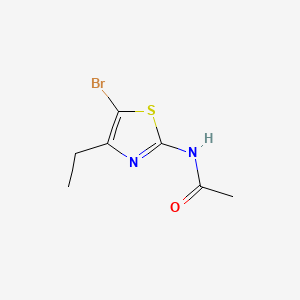
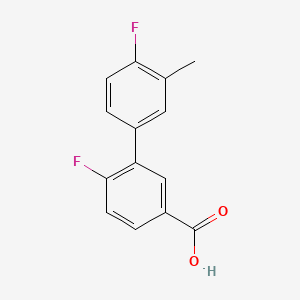
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
